4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid
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Overview
Description
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid is a compound with a complex structure that includes both amino and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include the use of amide bond formation reactions and protection-deprotection strategies to ensure the correct functional groups are present in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid include:
JWH-073: A synthetic cannabinoid with a similar four-carbon N-alkyl side chain.
APP-BINACA: Another synthetic cannabinoid with structural similarities.
CUMYL-BICA: A newer compound in the same family.
MDMB-BINACA: An ester analogue of ADB-BUTINACA.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties, which make it valuable for a variety of research applications.
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-[(1-amino-1-oxobutan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-5-3-4-7(11)12/h6,10H,2-5H2,1H3,(H2,9,13)(H,11,12) |
InChI Key |
JUODSNRKJOVATP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)NCCCC(=O)O |
Origin of Product |
United States |
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